molecular formula C10H15BrN2O6 B14656928 5-Bromo-6-hydroxy-5,6-dihydrothymidine CAS No. 43179-29-9

5-Bromo-6-hydroxy-5,6-dihydrothymidine

Cat. No.: B14656928
CAS No.: 43179-29-9
M. Wt: 339.14 g/mol
InChI Key: QXTLVJPXEUPBNF-FZCTVIHWSA-N
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Description

5-Bromo-6-hydroxy-5,6-dihydrothymidine, also known as thymidine bromohydrin, is a crucial synthetic intermediate in nucleic acid research with the molecular formula C10H15BrN2O6 . Its primary research value lies in its role as a precursor for the synthesis of the diastereomers of thymidine glycol (5,6-dihydroxy-5,6-dihydrothymidine), which is a major product of oxidative damage to thymidine in DNA caused by reactive oxygen species or ionizing radiation . A straightforward synthetic procedure involves the bromination of thymidine, followed by the separation of the two resulting trans this compound diastereomers via High-Performance Liquid Chromatography (HPLC) . Each separated diastereomer can then be quantitatively converted to the corresponding diastereomeric pair of thymidine glycol through reflux in an aqueous solution, providing researchers with controlled access to these biologically important molecules for study . This compound is also of significant interest in radiation chemistry. Exposure to gamma radiation results in the formation of 5-yl radicals via dissociative electron capture, making it a valuable model for understanding the mechanisms of radical formation and the resulting damage in more complex DNA systems . Furthermore, the compound is formed from the reaction of thymidine with hypobromous acid (HOBr), an oxidant generated by eosinophil peroxidase in biological systems, linking it to studies of inflammation-mediated DNA damage . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

43179-29-9

Molecular Formula

C10H15BrN2O6

Molecular Weight

339.14 g/mol

IUPAC Name

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15BrN2O6/c1-10(11)7(16)12-9(18)13(8(10)17)6-2-4(15)5(3-14)19-6/h4-6,8,14-15,17H,2-3H2,1H3,(H,12,16,18)/t4-,5+,6+,8+,10-/m0/s1

InChI Key

QXTLVJPXEUPBNF-FZCTVIHWSA-N

Isomeric SMILES

C[C@]1([C@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br

Canonical SMILES

CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione typically involves multiple steps, including the formation of the diazinane ring and the introduction of the bromine and hydroxyl groups. Common synthetic routes may involve:

    Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Hydroxylation: The hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:

    Batch Processing: Utilizing batch reactors to control reaction conditions and ensure high yield and purity.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or convert hydroxyl groups to hydrogen atoms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6R)-5-bromo-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Altering Cell Membrane Properties: Affecting cell signaling and transport processes.

Comparison with Similar Compounds

Thymidine Glycols (5,6-Dihydroxy-5,6-dihydrothymidine)

Structural Relationship : Formed via hydrolysis of 5-bromo-6-hydroxy-5,6-dihydrothymidine .
Key Differences :

Property This compound Thymidine Glycols
Stability Unstable in high salt; converts to glycols Stable; major oxidative DNA lesion
Diastereomers Trans-(5R,6R) and (5S,6S) (2:1 ratio) Cis-(5S,6R)/(5R,6S) and trans-(5S,6S)/(5R,6R)
Alkali Lability N/A Cis isomers more alkali-labile in DNA
Synthesis Bromine addition to thymidine Derived from bromohydrin hydrolysis or ROS exposure

Thymidine glycols exhibit differential alkali lability depending on stereochemistry, impacting their repair kinetics in DNA . Their electronic properties (e.g., dipole moments) also differ significantly between cis isomers, influencing DNA structural perturbations .

6-Alkoxy/Acyloxy-5-bromo-5,6-dihydrothymidine Derivatives

Structural Modifications : Alkoxy (methoxy, ethoxy) or acyloxy (acetoxy, benzoyloxy) groups at C6 .
Key Differences :

Property This compound 6-Alkoxy/Acyloxy Derivatives
Synthesis Bromine addition Alkoxy/acyloxy substitution post-bromination
Stability Hydroxyl group prone to hydrolysis Stable alkoxy/acyloxy substituents
Biological Activity Precursor to glycols Competitive inhibitors of thymidine kinase
Spectroscopy Characteristic IR/UV/NMR of bromohydrin Distinct NMR shifts due to alkoxy/acyloxy groups

5-Methyl-5,6-dihydrothymidine

Structural Relationship : 5,6-dihydrothymidine with a methyl group at C5 .
Key Differences :

Property This compound 5-Methyl-5,6-dihydrothymidine
Function Oxidative damage intermediate CEST-MRI imaging probe
Synthesis Radiation/bromine-mediated Chemical reduction of thymidine
Electronic Properties Polar bromohydrin moiety Reduced exchange rate (kex) for MRI contrast
Applications DNA damage studies Non-invasive monitoring of HSV1-TK gene expression

The methyl derivative’s slow proton exchange rate enables its use in chemical exchange saturation transfer MRI, highlighting how structural tweaks enable novel applications .

5-Bromo-6-hydroxy-5,6-dihydro-2'-deoxycytidine

Structural Relationship : Cytidine analog with bromohydrin modification .
Key Differences :

Property This compound 5-Bromo-6-hydroxy-5,6-dihydro-2'-deoxycytidine
Base Composition Thymine (methyluracil) Cytosine (aminated uracil)
Reactivity Forms thymidine glycols Converts to imidazoline derivatives
Biological Role DNA damage marker Epigenetic modification studies
Synthesis Bromine/thymidine reaction Bromination followed by peroxidation

The cytidine analog’s conversion to imidazoline derivatives under alkaline conditions underscores base-specific reactivity differences .

Q & A

Q. What are the standard methods for synthesizing and separating diastereomers of 5-Bromo-6-hydroxy-5,6-dihydrothymidine?

The synthesis involves bromination of thymidine followed by reflux in aqueous solution to yield diastereomeric pairs. The trans-5-bromo-6-hydroxy-5,6-dihydrothymidine diastereomers are separated using High-Performance Liquid Chromatography (HPLC) with water-methanol (9:1 v/v) as the eluent . Post-synthesis, the bromohydrins are converted to thymidine glycols via an SN2-like ionic mechanism, where bromide departure and hydroxyl attack occur concertedly, favoring retention of configuration at C(6) .

Q. How does the stereochemistry of this compound influence its stability in experimental conditions?

Q. How can researchers resolve contradictions in stereochemical outcomes when synthesizing this compound under varying radiation or aqueous conditions?

In γ-radiolysis of KBr solutions, Br₂⁻ radicals react stereospecifically with thymidine, yielding a 2:1 ratio of (5R,6R) to (5S,6S) bromohydrins. However, under high salt concentrations, bromohydrins degrade, complicating isolation. Researchers must optimize HPLC conditions (e.g., avoiding solvent evaporation) and validate stereochemical outcomes via equilibrium studies (cis/trans ratios) and computational modeling . Conflicting data may arise from competing ionic vs. radical pathways, necessitating mechanistic validation through isotopic labeling or kinetic analysis .

Q. What computational approaches are used to study the thermal decomposition and stability of thymidine derivatives like this compound?

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and cluster-continuum models are employed to elucidate decomposition pathways. For example, acid-catalyzed hydrolysis of formamide derivatives involves concerted or stepwise mechanisms depending on protonation states . For 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine, thermal decomposition in water proceeds via water-assisted proton transfer, with activation energies validated through Arrhenius plots .

Q. How do radiation dose and experimental conditions influence the degradation products of this compound?

At 20 Mrads in frozen-state irradiation, direct radiation effects dominate, producing degradation products like 5-bromo-5,6-dihydrothymine and 5,6-dihydroxy-5,6-dihydrothymidine. Aqueous KBr solutions favor bromohydrin formation via Br₂⁻ radicals, but product stability depends on salt concentration and pH. Researchers must balance dose intensity with analytical sensitivity (e.g., HPLC detection limits) to avoid artifact generation .

Q. What are the implications of differential alkali lability between diastereomers in DNA repair and oxidative damage studies?

The 5S diastereomers’ higher alkali lability suggests preferential repair or excision in DNA, potentially skewing mutagenesis data. In oxidized DNA models, this lability correlates with strand break frequency, requiring correction factors in quantitative assays. Researchers should standardize diastereomer ratios (e.g., 80% cis vs. 20% trans) when simulating oxidative damage .

Methodological Considerations

Q. How can researchers optimize HPLC protocols for separating thymidine bromohydrin and glycol diastereomers?

Use a Whatman ODS-3 column with isocratic elution (water-methanol, 9:1 v/v) and monitor UV absorption at 254 nm. For bromohydrins, minimize salt concentrations to prevent degradation, and for glycols, adjust pH to stabilize cis/trans equilibria . Pre-column derivatization (e.g., acetylation) may enhance resolution for trace analytes .

Q. What experimental controls are critical when studying radiation-induced degradation of this compound?

Include radical scavengers (e.g., ethanol) to distinguish direct vs. indirect radiation effects. Use frozen-state controls to suppress diffusional reactions, and validate product identities via NMR or tandem MS . For aqueous studies, monitor Br₂⁻ concentrations using iodometric titration to ensure reproducibility .

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